molecular formula C9H11ClN2O2 B3072790 2-(2-amino-4-chlorophenoxy)-N-methylacetamide CAS No. 1016890-88-2

2-(2-amino-4-chlorophenoxy)-N-methylacetamide

Cat. No. B3072790
CAS RN: 1016890-88-2
M. Wt: 214.65 g/mol
InChI Key: OGMWNCZFBYMBHI-UHFFFAOYSA-N
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Description

2-(2-Amino-4-chlorophenoxy)-N-methylacetamide, or 2-A4C-NMA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of the amino acid phenylalanine and has been studied for its potential to act as an enzyme inhibitor and a neurotransmitter modulator.

Scientific Research Applications

Herbicide Analysis and Environmental Impact

Chlorophenoxy acids, including compounds similar to 2-(2-amino-4-chlorophenoxy)-N-methylacetamide, are primarily used as selective herbicides in agriculture. Research has focused on developing methods to detect these compounds in environmental samples, such as ground and drinking water. For example, a study by Wintersteiger et al. (1999) developed a highly selective and sensitive method using high-performance liquid chromatography combined with electrochemical detection to quantify chlorophenoxy acid herbicides (Wintersteiger, Goger, & Krautgartner, 1999).

Pharmacological Evaluation and Molecular Docking

In the field of pharmacology, N-substituted derivatives of compounds structurally similar to 2-(2-amino-4-chlorophenoxy)-N-methylacetamide have been synthesized and evaluated for their antibacterial potential. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to be potent anti-bacterial agents (Siddiqui et al., 2014).

Ecological and Health Impact Studies

Research has also been conducted on the ecological and health impacts of chlorophenoxy herbicides. For example, Schreinemachers (2003) investigated the association between chlorophenoxy herbicide exposure and adverse birth outcomes in agricultural regions (Schreinemachers, 2003). Additionally, von Stackelberg (2013) conducted a systematic review on carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds (von Stackelberg, 2013).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives of chlorophenoxy compounds have been a significant area of study. Olszewska et al. (2009) reported on the powder diffraction data of several derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Environmental Treatment and Remediation

Studies have also been conducted on the degradation and treatment of chlorophenoxy herbicides in the environment. Brillas et al. (2003) researched the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, including methods like peroxi-coagulation, which proved effective in acidic aqueous medium (Brillas, Boye, Baños, Calpe, & Garrido, 2003).

properties

IUPAC Name

2-(2-amino-4-chlorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12-9(13)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMWNCZFBYMBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-4-chlorophenoxy)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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